molecular formula C22H22N4O2S B11355801 N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide

N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide

Cat. No.: B11355801
M. Wt: 406.5 g/mol
InChI Key: HVNSXXDJFDOTSA-UHFFFAOYSA-N
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Description

N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide is a complex organic compound featuring a unique structure that combines a pyrrolidinone ring, a thiadiazole ring, and a phenylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide typically involves multi-step organic reactions. The process begins with the formation of the pyrrolidinone ring, followed by the introduction of the thiadiazole ring through cyclization reactions. The final step involves the attachment of the phenylbutanamide group.

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H22N4O2S

Molecular Weight

406.5 g/mol

IUPAC Name

N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide

InChI

InChI=1S/C22H22N4O2S/c27-19(13-7-10-16-8-3-1-4-9-16)23-22-25-24-21(29-22)17-14-20(28)26(15-17)18-11-5-2-6-12-18/h1-6,8-9,11-12,17H,7,10,13-15H2,(H,23,25,27)

InChI Key

HVNSXXDJFDOTSA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C3=NN=C(S3)NC(=O)CCCC4=CC=CC=C4

Origin of Product

United States

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